
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine
Overview
Description
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is an organic compound characterized by its white crystalline or powder form and distinctive benzene-like odor. It is sparingly soluble in water but dissolves well in organic solvents. This compound finds extensive applications in agriculture, particularly as an intermediate and regulator in pesticides to control fungi and insects on crops .
Preparation Methods
The synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine typically involves a two-step process:
Benzylation Reaction: 2,4-dichlorobenzyl bromide reacts with benzylamine to form benzyl dibenzylamine.
Hydroxylamine Reaction: The benzyl dibenzylamine is then treated with hydroxylamine to yield this compound.
Industrial production methods often follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. These methods include controlled temperature and pressure conditions, as well as the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research explores its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active sites, thereby preventing substrate interaction. This inhibition can disrupt various biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is unique due to its specific dichlorobenzyl groups and hydroxylamine functionality. Similar compounds include:
N,N-Bis(2,4-dichlorobenzyl)amine: Lacks the hydroxylamine group, which affects its reactivity and applications.
2,4-Dichlorobenzyl alcohol: Contains a hydroxyl group instead of the hydroxylamine, leading to different chemical properties and uses.
These comparisons highlight the distinct chemical structure and functional groups of this compound, which contribute to its unique applications and reactivity.
Properties
IUPAC Name |
N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJEGLSMUGXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634503 | |
| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51850-95-4 | |
| Record name | 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51850-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bisz-(2,4-diklór-benzil)-hidroxilamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


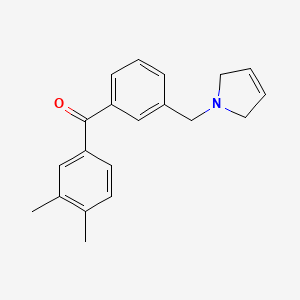
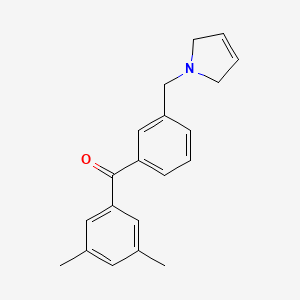
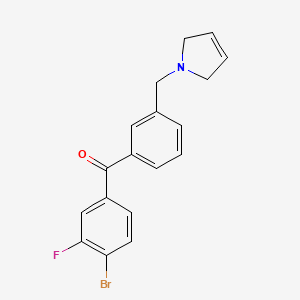
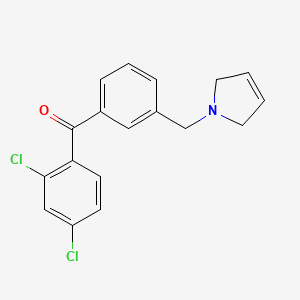
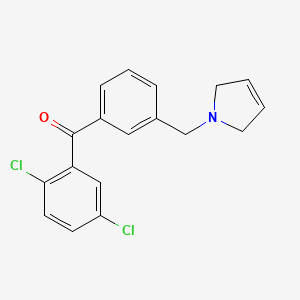
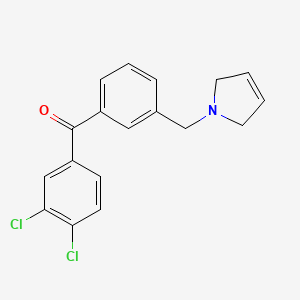
![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)

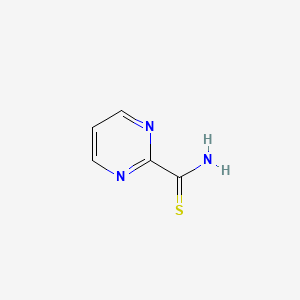
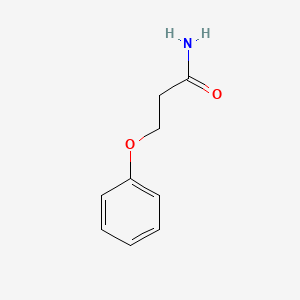

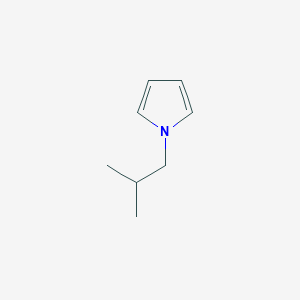
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
